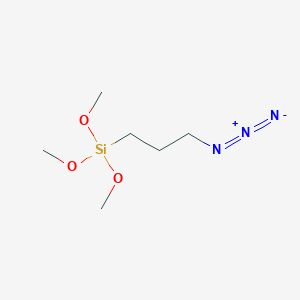

3-Azidopropyltrimethoxysilane

Cat. No. B8692445

Key on ui cas rn:

76788-88-0

M. Wt: 205.29 g/mol

InChI Key: QPSDFLMKLTXKDA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04292234

Procedure details

To a 2 liter, 3-necked round bottom glass flask fitted with a stirrer, heating mantle, reflux condenser, and nitrogen inlet source was charged 99 grams (0.5 mole) of a 3-trimethoxysilylpropylchloride, 112 grams (1.72 moles) sodium azide and 1 liter of methanol. The mixture was stirred at reflux temperature for 11 days, cooled to about 10 C. in a wet-ice bath and filtered. The filtrate was concentrated under vacuum on a steam bath. The semi-solid sludge was treated with 0.2 liter n-heptane, filtered and again concentrated under vacuum on a warm water bath. Continued distillation gave a 62 mole % yield of product (74 C./63 mm) comprised of 92 wt.% azide product and 8 wt.% 3-trimethoxysilylpropylchloride.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][Si:3]([O:10][CH3:11])([O:8][CH3:9])[CH2:4][CH2:5][CH2:6]Cl.[N-:12]=[N+:13]=[N-:14].[Na+].[N-]=[N+]=[N-]>CO>[CH3:1][O:2][Si:3]([O:10][CH3:11])([O:8][CH3:9])[CH2:4][CH2:5][CH2:6][N:12]=[N+:13]=[N-:14] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

99 g

|

|

Type

|

reactant

|

|

Smiles

|

CO[Si](CCCCl)(OC)OC

|

|

Name

|

|

|

Quantity

|

112 g

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=[N+]=[N-].[Na+]

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=[N+]=[N-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO[Si](CCCCl)(OC)OC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 2 liter, 3-necked round bottom glass flask fitted with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating mantle

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser, and nitrogen inlet source

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux temperature for 11 days

|

|

Duration

|

11 d

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to about 10 C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

in a wet-ice bath and filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under vacuum on a steam bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The semi-solid sludge was treated with 0.2 liter n-heptane

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

again concentrated under vacuum on a warm water bath

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a 62 mole % yield of product (74 C./63 mm)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CO[Si](CCCN=[N+]=[N-])(OC)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |